molecular formula C9H11BrFN B1407075 [(2-Bromo-3-fluorophenyl)methyl](ethyl)amine CAS No. 1540327-13-6

[(2-Bromo-3-fluorophenyl)methyl](ethyl)amine

Cat. No. B1407075
CAS RN: 1540327-13-6
M. Wt: 232.09 g/mol
InChI Key: IIMJDHDEUNYCTJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “(2-Bromo-3-fluorophenyl)methylamine” would depend on the specific conditions and reactants used. Bromine and fluorine atoms are often involved in electrophilic aromatic substitution reactions . Additionally, the amine group could participate in various reactions, such as condensation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-3-fluorophenyl)methylamine” would depend on its specific structure. For instance, the presence of bromine and fluorine atoms could influence its polarity, reactivity, and other properties . The compound has a molecular weight of 233.03 g/mol .

Scientific Research Applications

Synthesis and Cytotoxic Effect in Tumor Cell Lines

(2-Bromo-3-fluorophenyl)methylamine has been involved in the synthesis of novel compounds with potential applications in cancer research. For example, Flefel et al. (2015) synthesized novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives using similar compounds. These derivatives showed significant cytotoxic activity against tumor cell lines, indicating potential as therapeutic agents in cancer treatment (Flefel et al., 2015).

Pharmacological Activity of Derivatives

In a study by Chapman et al. (1971), derivatives of similar compounds demonstrated pharmacological activities. They synthesized monosubstituted and disubstituted amines and thiouronium salts, exploring their potential in various pharmacological applications (Chapman et al., 1971).

Kinetic Investigations in Chemical Reactions

Castro et al. (1997) conducted a kinetic study involving the reaction of alkyl aryl thionocarbonates with a series of substituted pyridines. This research contributes to understanding the kinetics and mechanisms of reactions involving similar amines, which is crucial for developing efficient synthetic processes (Castro et al., 1997).

Antibacterial Activity

In 2018, Uwabagira et al. synthesized a compound involving the reaction of similar amines and evaluated its antibacterial activity against specific bacterial strains. This indicates potential applications in the development of new antibacterial agents (Uwabagira et al., 2018).

Applications in Polymer Solar Cells

Lv et al. (2014) utilized a derivative of similar amines as a cathode interfacial material in polymer solar cells, demonstrating its potential in improving the efficiency of organic solar cells (Lv et al., 2014).

Insights from Crystallographic and QTAIM Analysis

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, similar to (2-Bromo-3-fluorophenyl)methylamine, provided insights into non-covalent interactions in these compounds. This contributes to the understanding of molecular interactions in drug design (El-Emam et al., 2020).

Mechanism of Action

The mechanism of action of “(2-Bromo-3-fluorophenyl)methylamine” would depend on its specific application. For instance, some compounds with similar structures have been used as inhibitors of protein glycation, showing anticancer, antibacterial, antiviral activities, and even their application as sensors and delivery systems .

Safety and Hazards

The safety and hazards associated with “(2-Bromo-3-fluorophenyl)methylamine” would depend on its specific properties and usage. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for research on “(2-Bromo-3-fluorophenyl)methylamine” could involve further exploration of its synthesis, properties, and potential applications. For instance, it could be interesting to investigate its potential use in medicinal chemistry, given the biological activities of similar compounds .

properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(11)9(7)10/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMJDHDEUNYCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Bromo-3-fluorophenyl)methyl](ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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